Adipic acid-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

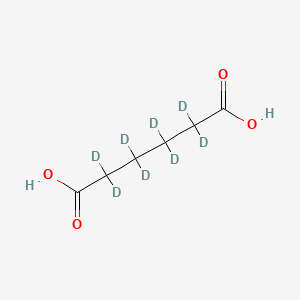

2,2,3,3,4,4,5,5-octadeuteriohexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-SVYQBANQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Adipic Acid-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid), a deuterated isotopologue of adipic acid. Adipic acid and its derivatives are crucial building blocks in the chemical industry, notably in the production of nylon-6,6. The deuterated form, this compound, serves as a valuable internal standard in quantitative analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling precise quantification in complex biological and chemical matrices. This guide details a feasible synthetic route and purification methodologies, presents quantitative data in a structured format, and includes visualizations to clarify the experimental workflow.

Synthesis of this compound

The synthesis of this compound is predicated on the oxidation of a readily available, deuterated precursor. A common and effective strategy involves the oxidative cleavage of a deuterated cyclohexane derivative. This guide outlines a representative synthesis starting from cyclohexane-d12. The reaction proceeds via the oxidation of the deuterated cyclohexane to a mixture of cyclohexanone-d10 and cyclohexanol-d11, which is subsequently oxidized to this compound.

Experimental Protocol: Oxidation of Cyclohexane-d12 to this compound

This protocol is adapted from established methods for the synthesis of adipic acid from cyclohexane.

Materials:

-

Cyclohexane-d12

-

Cobalt (II) acetate tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Nitric acid (68%)

-

Ammonium metavanadate

-

Copper turnings

-

Sodium nitrite

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Oxidation of Cyclohexane-d12 to a Cyclohexanone-d10 and Cyclohexanol-d11 Mixture (KA Oil-d10/11)

-

In a high-pressure reactor equipped with a magnetic stirrer, condenser, and gas inlet, combine cyclohexane-d12 (1.0 mol), cobalt (II) acetate tetrahydrate (0.001 mol), and manganese (II) acetate tetrahydrate (0.001 mol).

-

Pressurize the reactor with air or oxygen to 10-15 atm.

-

Heat the mixture to 150-160 °C with vigorous stirring.

-

Maintain the reaction for 2-4 hours. Monitor the reaction progress by gas chromatography (GC).

-

After cooling to room temperature, cautiously vent the reactor.

-

The resulting mixture, containing unreacted cyclohexane-d12, cyclohexanone-d10, and cyclohexanol-d11 (KA oil-d10/11), is carried forward to the next step.

Step 2: Oxidation of KA Oil-d10/11 to this compound

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place a solution of 68% nitric acid (4.0 mol), ammonium metavanadate (0.002 mol), and copper turnings (0.002 mol).

-

Heat the nitric acid solution to 60-70 °C.

-

Slowly add the KA oil-d10/11 mixture from Step 1 to the hot nitric acid solution over a period of 1-2 hours. The reaction is exothermic and will generate nitrogen oxides; ensure adequate ventilation and cooling.

-

After the addition is complete, maintain the reaction mixture at 90-100 °C for 1-2 hours, or until the evolution of brown nitrogen dioxide fumes ceases.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C to induce crystallization of the crude this compound.

-

Collect the crude product by vacuum filtration and wash with a small amount of ice-cold deionized water.

Purification of this compound

The crude this compound obtained from the synthesis typically contains residual nitric acid, unreacted starting materials, and by-products such as glutaric acid-d6 and succinic acid-d4. Recrystallization is the primary method for purification.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Deionized water

-

Activated carbon

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water (approximately 80-90 °C).

-

Add a small amount of activated carbon to the hot solution to decolorize it.

-

Stir the mixture for 5-10 minutes.

-

Hot filter the solution through a fluted filter paper to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and purification of this compound. Please note that these values are illustrative and can vary based on specific reaction conditions and scale.

| Parameter | Synthesis (Oxidation) | Purification (Recrystallization) |

| Starting Material | Cyclohexane-d12 | Crude this compound |

| Key Reagents | Nitric Acid, Air/O₂, Catalysts | Deionized Water, Activated Carbon |

| Reaction Temperature | 150-160 °C (Step 1), 90-100 °C (Step 2) | 80-90 °C (Dissolution) |

| Reaction Time | 2-4 hours (Step 1), 1-2 hours (Step 2) | 1-2 hours (Cooling & Crystallization) |

| Typical Yield | 70-80% (Crude) | 85-95% (Recovery) |

| Purity (Post-process) | ~95% | >99% |

| Isotopic Enrichment | >98% (dependent on starting material) | >98% |

Visualizations

Logical Workflow for this compound Synthesis and Purification

The following diagram illustrates the overall workflow from the starting deuterated material to the final purified product.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Steps

This diagram details the logical sequence of the purification process.

Caption: Step-by-step logic of the this compound purification process.

An In-depth Technical Guide to the Isotopic Purity Assessment of Adipic Acid-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the isotopic purity of Adipic acid-d8. Ensuring high isotopic enrichment is critical for its application as an internal standard in quantitative mass spectrometry-based studies and for investigating metabolic pathways. This document outlines detailed experimental protocols for the two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It also includes guidance on data analysis and presentation to ensure accurate and reproducible results.

Introduction to Isotopic Purity

Isotopic purity is a critical quality attribute of deuterated compounds like this compound (C₆D₈H₂O₄). It refers to the percentage of the compound that contains the desired number of deuterium atoms. In practice, the synthesis of deuterated compounds results in a distribution of isotopologues, which are molecules that differ only in their isotopic composition (e.g., d7, d6, etc.). The goal of the isotopic purity assessment is to quantify this distribution and determine the isotopic enrichment at specific labeled positions.

Analytical Methodologies

The two principal techniques for determining the isotopic purity of this compound are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for separating and quantifying the different isotopologues of this compound based on their mass-to-charge ratios (m/z). Gas chromatography-mass spectrometry (GC-MS) is a common approach for volatile compounds, but often requires derivatization for polar molecules like dicarboxylic acids to improve their chromatographic behavior.

This protocol describes the analysis of this compound using GC-MS following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.

1. Sample Preparation and Derivatization:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethyl acetate) at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.

-

Derivatization:

-

Pipette 100 µL of the this compound standard solution into a GC vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

-

Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

-

Allow the vial to cool to room temperature before GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MS or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-500.

3. Data Analysis:

-

Identify the chromatographic peak corresponding to the di-TMS derivative of this compound.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ion ([M]⁺) and the ions corresponding to the different isotopologues (d0 to d8).

-

Calculate the isotopic purity by correcting for the natural isotopic abundance of all elements (C, H, O, Si) in the molecule. The isotopic distribution of the unlabeled di-TMS adipic acid should be subtracted from the observed distribution of the deuterated analogue.

The mass spectrum of unlabeled adipic acid shows characteristic fragment ions. The molecular ion peak at m/z 146 is often weak or absent. Key fragments include m/z 128 ([M-H₂O]⁺), 112, 100, and 87.[1] Understanding these fragments helps in interpreting the mass spectrum of the deuterated and derivatized analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. Both ¹H NMR and ²H NMR are valuable for assessing isotopic purity.

-

¹H NMR: Can be used to quantify the amount of residual protons at the deuterated positions. By comparing the integral of the residual proton signals to the integral of a known internal standard or a non-deuterated portion of the molecule, the isotopic enrichment can be calculated.

-

²H NMR: Directly detects the deuterium nuclei, providing a spectrum where each deuterium environment gives a distinct signal. This confirms the positions of deuteration and can be used for quantitative analysis.[2][3]

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

For ¹H NMR, dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) for quantification.

-

For ²H NMR, dissolve the sample in a protonated solvent (e.g., DMSO-H₆) to avoid a large solvent deuterium signal.[4]

2. NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 5 seconds

-

-

²H NMR Parameters:

-

Pulse Program: zg

-

Number of Scans: 128

-

Relaxation Delay: 2 seconds

-

Proton decoupling may be applied to simplify the spectrum.

-

3. Data Analysis:

-

¹H NMR:

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals corresponding to the residual protons on the deuterated carbon chain of adipic acid.[5]

-

Integrate the signal of the internal standard.

-

Calculate the isotopic enrichment based on the ratio of the integrals.

-

-

²H NMR:

-

Reference the spectrum to the natural abundance deuterium signal of the solvent if possible.

-

Integrate the signals corresponding to the deuterium atoms at different positions.

-

The relative integrals can provide information on the distribution of deuterium.

-

Data Presentation

Summarizing the quantitative data in a clear and structured format is essential for easy interpretation and comparison.

Table 1: Isotopic Distribution of this compound by GC-MS

| Isotopologue | Mass (m/z) of di-TMS derivative | Relative Abundance (%) | Corrected Abundance (%)* |

| d0 | 290 | 0.1 | 0.0 |

| d1 | 291 | 0.2 | 0.1 |

| d2 | 292 | 0.3 | 0.2 |

| d3 | 293 | 0.5 | 0.4 |

| d4 | 294 | 0.8 | 0.7 |

| d5 | 295 | 1.5 | 1.4 |

| d6 | 296 | 3.0 | 2.9 |

| d7 | 297 | 10.5 | 10.3 |

| d8 | 298 | 83.1 | 84.0 |

*Corrected for the natural isotopic abundance of C, H, O, and Si.

Table 2: Isotopic Enrichment of this compound by NMR

| Analytical Method | Parameter | Result |

| ¹H NMR | Isotopic Enrichment | 99.5% D |

| ²H NMR | Deuterium Distribution | Confirmed at C2, C3, C4, C5 |

Visualizations

Diagrams are provided to illustrate the experimental workflow and the logical relationships in the data analysis process.

Conclusion

The accurate assessment of the isotopic purity of this compound is paramount for its reliable use in scientific research and drug development. This guide provides a framework of robust and validated analytical methods using GC-MS and NMR spectroscopy. By following the detailed experimental protocols and data analysis procedures outlined, researchers can confidently determine the isotopic enrichment and distribution of this compound, ensuring the integrity and quality of their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 4. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 5. Adipic acid(124-04-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the NMR Spectral Analysis of Adipic Acid-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of Adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid). This compound is a deuterated isotopologue of adipic acid, a dicarboxylic acid of significant industrial importance, used in the production of nylon and other polymers. In pharmaceutical and metabolic research, deuterated compounds like this compound serve as valuable internal standards for quantitative analysis by mass spectrometry and NMR, and as tracers to study metabolic pathways. Understanding its NMR spectral characteristics is crucial for its correct identification, purity assessment, and effective utilization in research and development.

This document details the predicted ¹H and ¹³C NMR spectra of this compound, drawing comparisons with its non-deuterated counterpart. It also outlines a standard experimental protocol for NMR data acquisition and presents a logical workflow for spectral analysis.

Data Presentation: Quantitative NMR Spectral Data

The following tables summarize the experimental NMR spectral data for unlabeled adipic acid and the predicted data for this compound. The data for adipic acid is sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000424.[1] The predicted data for this compound is inferred based on the principles of NMR spectroscopy of deuterated compounds.

Table 1: ¹H NMR Spectral Data

| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |

| Adipic Acid | ~11-12 | Singlet | -COOH |

| 2.183[1] | Multiplet | -CH₂- (α to COOH) | |

| 1.538[1] | Multiplet | -CH₂- (β to COOH) | |

| This compound (Predicted) | ~11-12 | Singlet | -COOH |

| Absent | - | -CD₂- (α to COOH) | |

| Absent | - | -CD₂- (β to COOH) |

Table 2: ¹³C NMR Spectral Data

| Compound | Chemical Shift (ppm) | Assignment | Predicted Multiplicity (in ¹³C NMR of d8) |

| Adipic Acid | 186.593[1] | C1, C6 (-COOH) | Singlet |

| 40.161[1] | C2, C5 (-CH₂-) | Pentet (due to ¹³C-²H coupling) | |

| 28.585[1] | C3, C4 (-CH₂-) | Pentet (due to ¹³C-²H coupling) | |

| This compound (Predicted) | ~186.6 | C1, C6 (-COOH) | |

| ~40.1 | C2, C5 (-CD₂-) | ||

| ~28.5 | C3, C4 (-CD₂-) |

Predicted NMR Spectral Analysis of this compound

The structure of this compound is (HOOC-CD₂-CD₂-CD₂-CD₂-COOH). The deuterium labeling is on the aliphatic chain carbons.

¹H NMR Spectrum

In the ¹H NMR spectrum of this compound, the signals corresponding to the methylene protons of unlabeled adipic acid at approximately 2.18 ppm and 1.54 ppm will be absent.[1] This is because deuterium (²H) has a different gyromagnetic ratio and resonates at a much different frequency than protons (¹H), and thus is not observed in a standard ¹H NMR experiment. The only observable signal will be a singlet in the downfield region, typically between 11 and 12 ppm, corresponding to the two equivalent carboxylic acid protons. The exact chemical shift of this peak can be highly dependent on the solvent and concentration.

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show signals for all six carbon atoms, but the signals for the deuterated carbons (C2, C3, C4, and C5) will be significantly different from those in the unlabeled compound.

-

Carboxylic Acid Carbons (C1, C6): The signal for the carboxylic acid carbons is expected to be a singlet at approximately 186.6 ppm, similar to unlabeled adipic acid.[1]

-

Deuterated Methylene Carbons (C2, C3, C4, C5):

-

Multiplicity: Due to the coupling between the ¹³C nucleus and the two deuterium nuclei (which have a spin I=1), the signals for the -CD₂- groups will appear as pentets (a multiplet with 5 lines) with an intensity ratio of 1:2:3:2:1.[2]

-

Isotope Shift: A small upfield shift (typically 0.1-0.3 ppm per deuterium) is expected for the signals of the deuterated carbons compared to their protonated counterparts.[3]

-

Signal Intensity: The Nuclear Overhauser Effect (NOE) enhancement, which increases the signal intensity of proton-attached carbons upon proton decoupling, will be absent for the deuterated carbons. This, combined with the splitting of the signal into a multiplet, will result in a significantly lower signal-to-noise ratio for the deuterated carbon signals compared to the non-deuterated ones.[2]

-

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a residual solvent peak that does not overlap with the analyte signals. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good choices.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer (typically around 4 cm).

-

Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. The internal standard should be soluble in the same solvent and have a signal in a region of the spectrum that does not overlap with the analyte signals.

2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of at least 1-2 seconds is recommended.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A spectral width of about 15-20 ppm is usually sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio, especially for the deuterated carbon signals.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) is crucial for the quantitative observation of the deuterated carbon signals due to their longer T₁ relaxation times.[2]

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width (sw): A spectral width of about 200-220 ppm is standard.

-

Mandatory Visualization: NMR Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of a deuterated compound like this compound.

References

- 1. bmse000424 Adipic Acid at BMRB [bmrb.io]

- 2. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]

- 3. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation of Adipic Acid-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Adipic acid-d8. This deuterated analog of adipic acid is a crucial internal standard in various quantitative analytical methods, particularly in metabolomics and pharmacokinetic studies. Understanding its fragmentation behavior is paramount for accurate and reliable quantification of adipic acid in complex biological matrices. This document outlines the predicted fragmentation pathways, presents quantitative data, and provides detailed experimental protocols for its analysis.

Introduction to the Mass Spectrometry of Adipic Acid

Adipic acid, a dicarboxylic acid, and its deuterated isotopologues are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Electron ionization (EI) is a common ionization technique for GC-MS analysis, while electrospray ionization (ESI) is frequently employed in LC-MS. The fragmentation patterns observed are highly dependent on the ionization method used.

For unlabeled adipic acid under electron ionization, the molecular ion peak at m/z 146 is often weak or absent. The fragmentation is characterized by the loss of water (H₂O), a carboxyl group (•COOH), and successive losses of C₂H₄ (ethylene) moieties.

Predicted Fragmentation Pattern of this compound

This compound (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid) has a molecular weight of 154.19 g/mol . The eight deuterium atoms significantly influence the mass-to-charge ratios of the fragment ions, providing a distinct signature for its identification and quantification. Based on the known fragmentation of adipic acid and studies involving selectively deuterated analogs, the following fragmentation pathways under electron ionization are predicted.[1]

A key study on the dissociative photoionization of adipic acid using selective deuteration of the carboxylic hydrogens revealed that after ionization, a γ-methylene hydrogen and the two carboxylic hydrogens can undergo randomization before the loss of a water molecule.[1] While this compound has deuterium atoms on the carbon backbone, this principle of hydrogen/deuterium scrambling can influence the observed fragmentation pattern, leading to the loss of H₂O, HDO, and D₂O.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z (predicted) | Ion Formula | Proposed Fragmentation Pathway |

| 154 | [C₆H₂D₈O₄]⁺• | Molecular Ion |

| 136 | [C₆HD₈O₃]⁺• | [M - H₂O]⁺• |

| 135 | [C₆D₈O₃]⁺• | [M - HDO]⁺• |

| 134 | [C₆D₇HO₃]⁺• | [M - D₂O]⁺• |

| 109 | [C₅H₂D₆O₂]⁺ | [M - •COOD]⁺ |

| 108 | [C₅HD₇O₂]⁺ | [M - •COOH]⁺ |

| 87 | [C₄H₂D₅O]⁺ | Further fragmentation involving loss of CO₂ or C₂D₄ |

| 60 | [C₂D₄O₂]⁺ | α-cleavage |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization of the carboxylic acid groups is typically required to improve volatility and chromatographic peak shape.

3.1.1. Sample Preparation and Derivatization

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution.

-

Internal Standard Spiking: For quantification of endogenous adipic acid, spike the samples with a known concentration of this compound.

-

Extraction: Perform a liquid-liquid extraction using a solvent like ethyl acetate or diethyl ether under acidic conditions (e.g., by adding a small amount of HCl) to isolate the organic acids.

-

Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Heat the mixture at 60-80°C for 30-60 minutes to form the corresponding silyl esters.

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS analysis of dicarboxylic acids can often be performed without derivatization.

3.2.1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a mobile phase compatible solvent (e.g., a mixture of water and methanol). Prepare calibration standards by serial dilution.

-

Internal Standard Spiking: Spike samples with this compound.

-

Protein Precipitation: For biological samples, precipitate proteins by adding a threefold volume of a cold organic solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.

-

Dilution: Dilute the supernatant with the initial mobile phase if necessary.

3.2.2. LC-MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: Linear gradient to 95% B.

-

8-10 min: Hold at 95% B.

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Capillary Voltage: -3.0 kV.

-

Cone Voltage: -30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 50-200.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of the this compound molecular ion under electron ionization.

Caption: Proposed EI fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers and scientists in developing and validating analytical methods for the quantification of adipic acid. The provided Graphviz diagram visually summarizes the key fragmentation pathways, aiding in the interpretation of mass spectra. The distinct mass shifts due to deuterium labeling make this compound an excellent internal standard for robust and accurate bioanalytical applications.

References

Technical Guide: Certificate of Analysis for Adipic Acid-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quality control and analysis of Adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid). This compound is a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based studies, particularly in metabolomics and pharmacokinetic applications. This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the experimental protocols used for its quality assessment, and illustrates the analytical workflows.

Compound Information

| Parameter | Specification |

| Chemical Name | Hexanedioic-2,2,3,3,4,4,5,5-d8 acid |

| Synonyms | This compound |

| CAS Number | 52089-65-3 |

| Molecular Formula | C₆H₂D₈O₄ |

| Molecular Weight | 154.19 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and water |

Quantitative Analysis Data

The following table summarizes the typical quantitative data and acceptance criteria for a batch of this compound.

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values ± 0.4% | Conforms |

| Assay (qNMR) | ¹H-NMR | 95.0% - 105.0% | 99.8% |

Experimental Protocols

Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)

This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) (e.g., 95:5 A:B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: A known concentration of this compound is prepared in the mobile phase.

-

Procedure: The sample is injected onto the column, and the peak area of this compound is compared to the total peak area of all components to calculate the purity.

Isotopic Enrichment by Mass Spectrometry

This protocol determines the percentage of deuterium incorporation in the this compound molecule.

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: The mass spectrum of the sample is acquired. The relative intensities of the ion corresponding to this compound (m/z) and the ions corresponding to lower deuteration levels (d0 to d7) are measured.

-

Calculation: The isotopic enrichment is calculated as the percentage of the d8 species relative to the sum of all deuterated and non-deuterated species.

Assay by Quantitative NMR (qNMR)

qNMR is an absolute quantification method to determine the concentration of this compound in a solution.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known concentration and a signal that does not overlap with the analyte signal (e.g., maleic acid).

-

Sample Preparation: A precisely weighed amount of this compound and the internal standard are dissolved in a deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: A ¹H-NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

Data Processing: The integrals of the signals from this compound and the internal standard are carefully determined.

-

Calculation: The concentration of this compound is calculated based on the ratio of the integrals, the known concentration of the internal standard, and the molecular weights of both compounds.

Visualizations

Caption: Quality control workflow for this compound.

Caption: Logic diagram for isotopic enrichment calculation.

Storage and Handling

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8 °C is recommended.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Avoid inhalation of dust and contact with skin and eyes.

This technical guide provides a framework for understanding the quality attributes of this compound. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

A Technical Guide to the Chemical and Physical Properties of Deuterated Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of deuterated adipic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and metabolic research, offering detailed data, experimental insights, and logical workflows.

Core Chemical and Physical Properties

Deuterium-labeled compounds, such as deuterated adipic acid, are powerful tools in metabolic research, mechanistic studies, and as internal standards for quantitative analysis.[1] The substitution of hydrogen with deuterium atoms can influence the pharmacokinetic and metabolic profiles of molecules.[1] This section details the key physical and chemical properties of various deuterated and non-deuterated forms of adipic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for different isotopologues of adipic acid.

Table 1: General Properties of Adipic Acid and its Deuterated Analogues

| Property | Adipic Acid | Adipic acid-d10 | Adipic acid-2,2,5,5-d4 | Adipic acid-3,3,4,4-d4 |

| Molecular Formula | C₆H₁₀O₄[2][3] | C₆D₁₀O₄ | C₆H₆D₄O₄[2] | C₆H₆D₄O₄ |

| Molecular Weight | 146.14 g/mol [3] | 156.20 g/mol [4] | 150.17 g/mol [2] | 150.17 g/mol [5] |

| CAS Number | 124-04-9[3] | 25373-21-1[4] | 19031-55-1[2] | 121311-78-2[5] |

| Appearance | White crystalline solid[3][6] | Solid[4] | - | - |

| Isotopic Purity | - | 98 atom % D[4] | - | 98%[5] |

Table 2: Thermal and Density Properties

| Property | Adipic Acid | Adipic acid-d10 |

| Melting Point | 152.1 °C[3] | 151-154 °C[4] |

| Boiling Point | 337.5 °C[3] | 265 °C / 100 mmHg[4] |

| Density | 1.360 g/cm³[3] | - |

| Flash Point | 196 °C[7] | - |

Table 3: Solubility Data

| Solvent | Adipic Acid Solubility | Adipic acid-d10 Solubility |

| Water | 14 g/L (10 °C), 24 g/L (25 °C), 1600 g/L (100 °C)[3] | H₂O: 2.86 mg/mL (18.31 mM; requires sonication)[1] |

| DMSO | - | 100 mg/mL (640.20 mM; requires sonication)[1] |

| Methanol | Very soluble[3] | - |

| Ethanol | Very soluble[3] | - |

| Acetone | Soluble[3] | - |

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization of deuterated compounds. While specific spectra for deuterated adipic acid are not widely published, the principles of how deuteration affects these spectra are well-understood.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons directly bonded to deuterium will show a characteristic multiplet splitting due to C-D coupling and a slight upfield shift. For non-deuterated adipic acid, the ¹H NMR spectrum shows two main signals for the methylene protons around 1.5-2.2 ppm and a broad signal for the carboxylic acid protons around 11-12 ppm.[8] The ¹³C NMR spectrum displays a peak for the carbonyl carbon around 170-180 ppm and peaks for the methylene carbons between 25-30 ppm.[8]

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The O-D stretch of a deuterated carboxylic acid will also shift to a lower frequency compared to the O-H stretch. The IR spectrum of adipic acid is characterized by a very broad O-H stretch from the hydrogen-bonded carboxylic acid groups from approximately 2400 to 3600 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700 cm⁻¹.[9]

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by the number of deuterium atoms incorporated. For example, Adipic acid-d10 will have a mass shift of M+10.[4] The fragmentation pattern may also be altered, providing insights into the position of the deuterium labels.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of deuterated adipic acid are crucial for its application in research.

Synthesis of Deuterated Adipic Acid

The synthesis of deuterated adipic acid can be achieved through various methods. One common approach involves the deuteration of precursors followed by chemical synthesis. For example, a general strategy for synthesizing deuterated oleic acid involved the deuteration of azelaic acid and nonanoic acid using hydrothermal H/D exchange reactions catalyzed by a metal, followed by a Wittig reaction to introduce the double bond.[10] A similar strategy could be adapted for saturated dicarboxylic acids like adipic acid.

A general industrial synthesis of adipic acid involves the oxidation of a mixture of cyclohexanone and cyclohexanol (known as KA oil) with nitric acid.[3][11] To produce deuterated adipic acid, one could start with deuterated cyclohexane.

General Protocol for Oxidation of Cyclohexene to Adipic Acid:

This protocol describes a non-industrial, lab-scale synthesis from cyclohexene, which can be adapted using a deuterated starting material.[12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexene, a phase transfer catalyst (e.g., Aliquat 336), sodium tungstate dihydrate, and hydrogen peroxide.[12]

-

Reflux: Heat the mixture under reflux for a specified period. The phase transfer catalyst facilitates the transfer of the tungstate oxidant into the organic phase where the reaction occurs.[12]

-

Workup: After cooling, the product will precipitate. The solid is then collected by vacuum filtration.[12]

-

Purification: The crude adipic acid is purified by recrystallization from hot water.[12]

-

Characterization: The final product is characterized by melting point determination and IR spectroscopy.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of deuterated fatty acids and their metabolites.[13]

General Protocol for GC-MS Analysis:

-

Sample Preparation: Samples containing deuterated adipic acid are extracted and derivatized to increase their volatility for GC analysis. A common derivatization is esterification to form methyl esters using diazomethane or other reagents.[7]

-

Internal Standard: A known amount of a different deuterated standard can be added for accurate quantification.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the column stationary phase.

-

MS Detection: The separated components are introduced into a mass spectrometer. The instrument is operated in a mode that allows for the detection and quantification of the specific ions corresponding to the deuterated and non-deuterated forms of the adipic acid derivative.

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the use of deuterated adipic acid.

Caption: General experimental workflow for the analysis of deuterated compounds.

Caption: General synthesis approach for deuterated organic acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adipic acid-2,2,5,5-d4 | C6H10O4 | CID 12209289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adipic acid - Wikipedia [en.wikipedia.org]

- 4. 己二酸-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. Adipic acid (3,3,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2632-0.5 [isotope.com]

- 6. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. brainly.com [brainly.com]

- 9. youtube.com [youtube.com]

- 10. apo.ansto.gov.au [apo.ansto.gov.au]

- 11. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Adipic acid-d8 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Adipic Acid-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the deuterated analog of adipic acid, is a crucial tool in various scientific disciplines, particularly in drug development and metabolic research where it serves as an internal standard for mass spectrometry-based quantification. Its structural similarity to the endogenous molecule, coupled with its distinct mass, allows for precise and accurate measurements. However, the reliability of experimental data heavily relies on the stability and integrity of this isotopically labeled compound. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical Stability and Degradation

Adipic acid, in its non-deuterated form, is a chemically stable dicarboxylic acid under standard ambient conditions.[1] However, like all chemical compounds, its stability is not absolute and can be compromised by thermal stress, and oxidative conditions. The deuterated form, this compound, is expected to share a similar chemical stability profile, with the added consideration of isotopic stability.

Thermal Degradation

Mandatory Visualization

Caption: Thermal degradation pathway of Adipic Acid.

Oxidative Degradation

In aqueous solutions, particularly in the presence of oxidizing agents like sulfite, adipic acid can undergo degradation through a free-radical mechanism. This process can lead to the formation of various smaller organic acids.

Isotopic Stability: Hydrogen-Deuterium (H/D) Exchange

A primary stability concern for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms on the molecule are replaced by hydrogen atoms from the environment (e.g., from protic solvents or atmospheric moisture). The deuterium atoms in this compound are located on carbon atoms that are alpha and beta to the carboxylic acid groups. These positions can be susceptible to H/D exchange, especially in protic solvents (e.g., water, methanol) and under acidic or basic conditions. While the C-D bond is generally stable, prolonged exposure to such conditions should be avoided to maintain the isotopic purity of the standard.

Storage and Handling

Proper storage and handling are paramount to preserving the chemical and isotopic integrity of this compound.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on supplier recommendations and general guidelines for stable isotope-labeled compounds.

| Parameter | Solid Form | Stock Solutions | Rationale |

| Temperature | 2-8°C (Short-term) -20°C (Long-term) | -20°C (up to 1 month)[2] -80°C (up to 6 months)[2] | Lower temperatures minimize the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. | Purge headspace with inert gas before sealing. | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Light | Store in a dark place or use amber vials. | Store in amber vials or protect from light. | Protects against potential photodegradation. |

| Container | Tightly sealed glass vials with PTFE-lined caps. | Tightly sealed glass vials with PTFE-lined caps. | Prevents contamination and solvent evaporation. |

Handling Precautions

-

Hygroscopicity: Adipic acid is hygroscopic. Handle in a dry environment, such as a glove box or under a stream of inert gas, to minimize moisture absorption.

-

Solvent Selection: For preparing stock solutions, use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, ethyl acetate) whenever possible to minimize the risk of H/D exchange. If protic solvents are necessary, prepare solutions fresh and store them at low temperatures for the shortest possible duration.

-

General Laboratory Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should evaluate both its chemical purity and its isotopic enrichment over time under various stress conditions.

Stability-Indicating Assay

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is recommended.

Methodology:

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detection: Mass spectrometry (e.g., triple quadrupole or high-resolution mass spectrometer) operating in negative ion mode. Monitor the parent ion of this compound and its potential degradation products.

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent to a known concentration.

Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways.

| Stress Condition | Methodology |

| Acid Hydrolysis | Dissolve this compound in a dilute solution of a strong acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in a dilute solution of a strong base (e.g., 0.1 M NaOH) and maintain at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |

| Oxidation | Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at a controlled temperature. |

| Thermal Stress | Expose the solid material to dry heat at an elevated temperature (e.g., 105°C) for a specified duration. |

| Photostability | Expose the solid material or a solution to controlled UV and visible light as per ICH Q1B guidelines. |

Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy can be used to assess the isotopic purity of this compound.

-

HRMS: Acquire a high-resolution full scan mass spectrum of the molecular ion. Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+n) and unlabeled (M) isotopic peaks.

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms high isotopic enrichment.

Mandatory Visualization

Caption: Workflow for a comprehensive stability study of this compound.

Conclusion

The stability of this compound is critical for its effective use as an internal standard and tracer in scientific research. While chemically robust under recommended storage conditions, potential degradation pathways, including thermal decomposition and H/D exchange, must be considered. By adhering to the storage and handling guidelines outlined in this document and implementing rigorous stability testing protocols, researchers can ensure the integrity of their this compound standard, leading to more reliable and reproducible experimental outcomes.

References

Unraveling the Isotopic Landscape: A Technical Guide to Deuterium Labeling in Adipic Acid-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Adipic acid-d8, a deuterated form of adipic acid. The focus of this document is to elucidate the precise positions of deuterium labeling, present relevant quantitative data, and provide detailed experimental methodologies for its synthesis and characterization. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, drug metabolism, and analytical chemistry who utilize isotopically labeled compounds.

Introduction to Deuterium Labeling and Adipic Acid

Deuterium labeling, the substitution of hydrogen atoms (¹H) with their heavier, stable isotope deuterium (²H or D), is a powerful technique in chemical and pharmaceutical research. This isotopic substitution can subtly yet significantly alter a molecule's physicochemical properties, most notably by strengthening the carbon-hydrogen bond. This "Kinetic Isotope Effect" (KIE) can be leveraged to enhance the metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles. Furthermore, deuterated compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry and as probes to elucidate reaction mechanisms.

Adipic acid, systematically named hexanedioic acid, is a dicarboxylic acid with the chemical formula (CH₂)₄(COOH)₂. It is a crucial industrial chemical, primarily used in the production of nylon. Its deuterated isotopologue, this compound, finds application in various research settings as an internal standard and for mechanistic studies.

Position of Deuterium Labeling in this compound

In this compound, all eight hydrogen atoms on the four methylene carbons of the adipic acid backbone are replaced by deuterium atoms. The two acidic protons of the carboxylic acid groups remain as protium (¹H). Therefore, the systematic name for this compound is 2,2,3,3,4,4,5,5-octadeuteriohexanedioic acid .

The precise location of the deuterium atoms is critical for its application. When used as an internal standard in mass spectrometry, the eight deuterium atoms provide a significant and well-defined mass shift from the unlabeled adipic acid, facilitating accurate quantification.

The structural representation of this compound is as follows:

Caption: Structure of this compound.

Synthesis of this compound: A Plausible Experimental Approach

Step 1: Catalytic Deuteration of Cyclohexene to Cyclohexene-d8

The first step involves the exhaustive deuteration of the olefinic and allylic positions of cyclohexene. This can be achieved through various catalytic H-D exchange reactions.

Experimental Protocol: Heterogeneous Catalytic Deuteration of Cyclohexene

-

Materials:

-

Cyclohexene

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (10% Pd/C)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

-

Procedure:

-

In a high-pressure reactor, a mixture of cyclohexene (1 equivalent), 10% Pd/C (5 mol%), and deuterium oxide (20 equivalents) is heated at 200-220 °C for 24-48 hours under vigorous stirring.

-

The reactor is cooled to room temperature, and the reaction mixture is filtered to remove the catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation to yield cyclohexene-d8.

-

The isotopic purity of the resulting cyclohexene-d8 should be determined by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.

-

Step 2: Oxidative Cleavage of Cyclohexene-d8 to this compound

The deuterated cyclohexene is then subjected to oxidative cleavage to yield this compound. Several oxidizing agents can be employed for this transformation, including potassium permanganate or a tungstate-catalyzed oxidation with hydrogen peroxide.

Experimental Protocol: Oxidation of Cyclohexene-d8 with Potassium Permanganate

-

Materials:

-

Cyclohexene-d8 (from Step 1)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

-

Procedure:

-

To a stirred solution of potassium permanganate (4.2 equivalents) in water at 0-5 °C, a solution of cyclohexene-d8 (1 equivalent) in a minimal amount of a suitable co-solvent (e.g., acetone) is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the purple color of the permanganate disappears.

-

The reaction is quenched by the addition of a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

-

The mixture is made alkaline by the addition of 10% aqueous sodium hydroxide and extracted with diethyl ether to remove any unreacted starting material or neutral byproducts.

-

The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of this compound.

-

The crude product is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization from hot water affords purified this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields and purities for analogous non-deuterated reactions and deuteration procedures.

| Parameter | Step 1: Deuteration of Cyclohexene | Step 2: Oxidation to this compound | Overall Yield |

| Yield | 70-85% | 50-70% | 35-60% |

| Isotopic Purity | >98 atom % D | >98 atom % D | >98 atom % D |

| Chemical Purity | >99% (by GC) | >99% (by HPLC) | >99% |

Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak corresponding to the mass of this compound (C₆H₂D₈O₄), which is approximately 154.16 g/mol . This provides a clear mass shift from unlabeled adipic acid (146.14 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a singlet corresponding to the two carboxylic acid protons. The characteristic signals for the methylene protons in unlabeled adipic acid will be absent.

-

²H NMR: The spectrum will show signals corresponding to the deuterium atoms on the methylene carbons.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbons and the deuterated methylene carbons. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

-

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of this compound can be visualized as follows:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization of Adipic Acid-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid). This compound is a stable isotope-labeled version of adipic acid, a dicarboxylic acid of significant industrial importance, primarily as a precursor in the production of nylon. In the pharmaceutical and drug development sectors, deuterated compounds like this compound are invaluable as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide will detail the expected spectroscopic data based on the principles of isotopic substitution and available data for the non-deuterated analogue, along with a plausible synthetic route.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of a deuterated precursor, such as cyclohexene-d8. This approach mirrors established methods for the synthesis of adipic acid from cyclohexene.[2] A common and effective method involves oxidative cleavage of the double bond using a strong oxidizing agent in the presence of a catalyst.

A plausible synthetic workflow is outlined below:

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of adipic acid.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexene-d10, a phase transfer catalyst (e.g., Aliquat 336), and an aqueous solution of the oxidizing agent (e.g., potassium permanganate).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable reagent (e.g., sodium bisulfite) to destroy any excess oxidizing agent.

-

Extraction: Acidify the mixture with a mineral acid (e.g., HCl) and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hot water to yield pure this compound.

Spectroscopic Data

Due to its primary application as an internal standard, detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be reliably predicted based on the well-documented spectra of unlabeled adipic acid and the known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) has a nuclear spin of 1 and is NMR active, but it is typically not observed in standard ¹H NMR spectroscopy. The primary effect of deuteration on the NMR spectra of this compound will be the absence of signals corresponding to the deuterated methylene protons.

¹H NMR Spectroscopy

In a protic solvent, the only observable signal in the ¹H NMR spectrum of this compound will be that of the two carboxylic acid protons. In an aprotic deuterated solvent like DMSO-d₆, this signal would appear as a broad singlet at approximately 12 ppm.[4] The signals for the α- and β-methylene protons, typically seen around 2.21 ppm and 1.51 ppm respectively in unlabeled adipic acid, will be absent.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be very similar to that of unlabeled adipic acid. The chemical shifts of the carbonyl and methylene carbons are not significantly affected by the presence of deuterium on adjacent carbons. The primary difference will be the splitting of the methylene carbon signals into multiplets due to C-D coupling and the absence of proton coupling.

| Assignment | Expected Chemical Shift (ppm) in D₂O |

| C=O | ~181 |

| α-CD₂ | ~35 |

| β-CD₂ | ~25 |

Note: The chemical shifts are based on predicted and experimental data for unlabeled adipic acid.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid functional group, along with the distinct vibrations of C-D bonds, which occur at lower frequencies than C-H bonds due to the heavier mass of deuterium.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3300-2500 | Broad, characteristic of carboxylic acid dimer |

| C-D stretch | 2200-2100 | Weaker than C-H stretch |

| C=O stretch | ~1700 | Strong, characteristic of carboxylic acid |

| C-D bend | ~1100-900 | Scissoring and wagging modes |

| C-O stretch | ~1300 | Coupled with O-H bend |

| O-H bend | ~920 | Broad, out-of-plane bend |

Note: The expected wavenumbers are based on typical ranges for functional groups and the predicted isotopic shift from the spectrum of unlabeled adipic acid.[7][8]

Mass Spectrometry (MS)

In mass spectrometry, the molecular weight of this compound is 154.19 g/mol , which is 8 mass units higher than that of unlabeled adipic acid (146.14 g/mol ).[9] This mass shift is a key feature used in its application as an internal standard.

Electron Ionization (EI) Mass Spectrometry

The fragmentation pattern of this compound under EI conditions is expected to be analogous to that of adipic acid, with the corresponding fragments shifted by the appropriate number of deuterium atoms.

| m/z (Adipic Acid) | m/z (this compound) | Possible Fragment |

| 146 | 154 | [M]⁺ |

| 128 | 136 | [M - H₂O]⁺ |

| 100 | 106 | [M - H₂O - CO]⁺ |

| 87 | 92 | [M - COOH - H₂O]⁺ |

| 55 | 58 | [C₄H₇]⁺ / [C₄D₃H₄]⁺ |

Note: The fragmentation data for adipic acid is taken from publicly available databases.[10] The m/z values for this compound are predicted based on these data.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data for this compound follows a logical workflow to confirm its identity and purity.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000448) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Adipic acid(124-04-9) IR Spectrum [m.chemicalbook.com]

- 9. This compound | CAS 52089-65-3 | LGC Standards [lgcstandards.com]

- 10. Human Metabolome Database: Mass Spectrum (Electron Ionization) (HMDB0000448) [hmdb.ca]

Methodological & Application

Application Note: Quantification of Adipic Acid in Human Plasma using Adipic Acid-d8 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adipic acid is a dicarboxylic acid that is an important industrial chemical and can be found as a metabolite in biological systems. Accurate and precise quantification of adipic acid in biological matrices is crucial for various research areas, including metabolic studies and toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity[1][2]. The use of a stable isotope-labeled internal standard, such as Adipic acid-d8, is essential for reliable quantification as it effectively compensates for variations in sample preparation and instrumental analysis[3][4][5][6]. This application note provides a detailed protocol for the quantification of adipic acid in human plasma using this compound as an internal standard.

Principle of the Method

This method employs a protein precipitation procedure for the extraction of adipic acid and the internal standard, this compound, from human plasma. The analytes are separated by reversed-phase liquid chromatography and detected using a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). Quantification is based on the ratio of the peak area of the analyte to that of the internal standard[5].

Experimental Protocols

Materials and Reagents

-

Adipic Acid (Reference Standard)

-

This compound (Internal Standard)[7]

-

Acetonitrile (LC-MS Grade)[8]

-

Formic Acid (LC-MS Grade)[8]

-

Methanol (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[5][6]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5][6]

Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Adipic Acid and this compound by accurately weighing and dissolving each compound in methanol.

-

Working Standard Solutions: Create a series of working standard solutions for the calibration curve and quality control (QC) samples by performing serial dilutions of the Adipic Acid stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration that provides a stable and appropriate response (e.g., 1 µg/mL). The optimal concentration should be determined during method development[5].

Sample Preparation Protocol

-

Aliquot 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add a specified volume of the Internal Standard working solution to all samples, excluding the blank matrix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute it in the mobile phase.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system[5].

LC-MS/MS Parameters

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Liquid Chromatography Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Adipic Acid | 145.1 | 127.1 | 100 | 15 |

| This compound | 153.1 | 135.1 | 100 | 15 |

Data Presentation

Table 3: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | R² |

| Adipic Acid | 1 - 1000 | > 0.995 |

Table 4: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Visualizations

Caption: Experimental workflow for the quantification of adipic acid.

Caption: Role of the internal standard in LC-MS analysis.

References

- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CAS 52089-65-3 | LGC Standards [lgcstandards.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Quantification of Short-Chain Fatty Acids in Biological Samples Using Adipic Acid-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fibers.[1][2][3] The most abundant of these in the gut are acetic, propionic, and butyric acids.[4][5] These microbial metabolites are crucial signaling molecules that play a significant role in host-microbiome interactions, influencing various physiological processes including immune system development, glucose homeostasis, and inflammation.[3][6] Given their importance in health and disease, accurate quantification of SCFAs in diverse biological samples such as plasma, serum, and feces is essential for understanding their roles in host health and for the development of novel therapeutics.[7][8]

This application note details a robust and sensitive method for the quantification of SCFAs using Gas Chromatography-Mass Spectrometry (GC-MS) with adipic acid-d8 as an internal standard. While isotopically labeled analogs of the target SCFAs are often the preferred internal standards, this compound can be employed as a cost-effective alternative, particularly when analyzing a broad range of SCFAs. Its use requires careful validation to account for differences in chemical properties and derivatization efficiency compared to the target analytes.

Experimental Workflow

The overall experimental workflow for the quantification of SCFAs using this compound as an internal standard is depicted below. The process involves sample preparation including acidification and extraction, followed by derivatization to enhance the volatility of the SCFAs for GC-MS analysis.

Caption: Experimental workflow for SCFA quantification.

Detailed Experimental Protocol: GC-MS Analysis of SCFAs

This protocol is adapted from established methods for SCFA analysis and incorporates the use of this compound as an internal standard.[6][7]

1. Materials and Reagents

-

SCFA Standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, and hexanoic acid.

-

Internal Standard (IS): this compound.

-

Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[6]

-

Solvents: Methanol (MeOH), Methyl tert-butyl ether (MTBE), Acetonitrile (ACN) (all LC-MS grade).

-

Acids: Hydrochloric acid (HCl), Formic acid.

-

Other Reagents: Sodium hydroxide (NaOH), Pyridine.

2. Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of each SCFA and this compound in 20% methanol/water.

-

Calibration Standards: Create a series of mixed SCFA standard solutions at concentrations ranging from 0.015 to 25 µg/mL.[9]

-

Internal Standard Spiking Solution: Prepare a solution of this compound in acetonitrile.

3. Sample Preparation

The following protocol is a general guideline and may need to be optimized for different biological matrices.[6][7]

-

Fecal Samples:

-

Homogenize a known weight of the fecal sample.

-

Spike the homogenate with a known amount of the this compound internal standard solution.

-

Acidify the sample to a pH < 3.0 with HCl.[10]

-

Perform a liquid-liquid extraction with MTBE.

-

Centrifuge to separate the phases and collect the organic layer.

-

-

Plasma/Serum Samples:

4. Derivatization